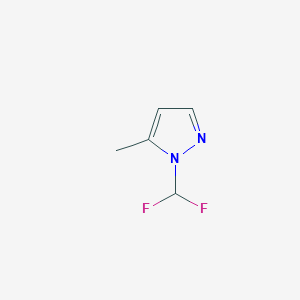

1-(difluoromethyl)-5-methyl-1H-pyrazole

Description

Significance of Fluorine in Contemporary Organic Chemistry and Applied Sciences

Fluorine, the most electronegative element, imparts unique properties to organic molecules. sci-hub.se Its introduction can dramatically alter a compound's physical, chemical, and biological characteristics. sci-hub.se The replacement of hydrogen with fluorine can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These "fluorine effects" have made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. sci-hub.se

Overview of Pyrazole (B372694) Heterocycles in Academic Research

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry due to its diverse biological activities. nih.gov Pyrazole derivatives have been successfully commercialized as anti-inflammatory drugs, anticancer agents, and fungicides. researchgate.net Their prevalence stems from their ability to engage in various biological interactions and their synthetic versatility, allowing for the creation of large and diverse chemical libraries. nih.gov

The Strategic Importance of Difluoromethylated Heterocycles in Modern Synthesis

The difluoromethyl group (-CF2H) has garnered considerable attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups. researchgate.net This is because the CF2H group can act as a lipophilic hydrogen bond donor, mimicking the interactions of these common functional groups while offering the added benefits of fluorine incorporation, such as increased metabolic stability. researchgate.net The synthesis of difluoromethylated heterocycles is a key strategy in modern drug discovery and agrochemical development. acs.org

Research Landscape and Specific Focus on 1-(difluoromethyl)-5-methyl-1H-pyrazole

The research landscape for fluorinated pyrazoles is vibrant, with a significant number of publications in recent years. sci-hub.se Much of this research has been driven by the agrochemical industry, with a focus on developing new fungicides. acs.org In this context, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been particularly successful. While research has heavily focused on this isomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole and its derivatives are also gaining traction as valuable building blocks for the synthesis of novel bioactive compounds. arkat-usa.org A key development in this area has been the establishment of a feasible procedure for the difluoromethylation of 3(5)-methylpyrazole, which allows for the gram-scale synthesis of both 1-(difluoromethyl)-3-methyl- and 1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-4-2-3-8-9(4)5(6)7/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJAQLXWDVOMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Proposed Reaction Mechanisms for Difluoromethylation

The formation of the N-CF2H bond in 1-(difluoromethyl)-5-methyl-1H-pyrazole and the introduction of difluoromethyl groups at carbon positions on the pyrazole (B372694) ring are primarily understood through nucleophilic, radical, and decarboxylative pathways.

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole often begins with the N-difluoromethylation of 3(5)-methylpyrazole. This transformation typically follows a nucleophilic substitution mechanism. In this pathway, a base deprotonates the N-H of the pyrazole ring to form a pyrazolate anion, which then acts as a nucleophile.

A common method involves the use of chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source in a biphasic system with a phase-transfer catalyst. arkat-usa.org The pyrazolate anion attacks the electrophilic carbon atom of ClCF2H, displacing the chloride ion to form the N-CF2H bond.

Proposed Mechanism:

Deprotonation: The pyrazole nitrogen is deprotonated by a base (e.g., NaOH) to form the nucleophilic pyrazolate anion.

Nucleophilic Attack: The pyrazolate anion attacks the chlorodifluoromethane molecule.

Displacement: The chloride ion is displaced, resulting in the N-difluoromethylated pyrazole.

Another relevant nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), which, upon activation by a fluoride (B91410) source, can generate a difluoromethyl anion equivalent for attacking electrophilic centers. researchgate.netscienceopen.com

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Chlorodifluoromethane (ClCF2H) | Base (e.g., NaOH), Phase-Transfer Catalyst, Dioxane/Water | SN2-type reaction with the pyrazolate anion acting as the nucleophile. arkat-usa.org |

| (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride source (e.g., TBAF) | Generates a nucleophilic difluoromethyl species for addition to electrophiles. researchgate.net |

Direct C–H difluoromethylation of the pyrazole ring offers an alternative route to functionalized products, proceeding via a radical mechanism. This approach avoids the need for pre-functionalized substrates. The core of this mechanism is the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic pyrazole ring. rsc.org

Common sources of the •CF2H radical include:

Zinc(II) difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), DFMS decomposes to release the •CF2H radical. nih.gov

Sodium difluoromethanesulfinate (CF2HSO2Na): This reagent can generate the •CF2H radical under photoredox catalysis conditions. nih.gov

Proposed General Mechanism for Radical C–H Difluoromethylation:

Initiation: A radical initiator or photocatalyst promotes the formation of the difluoromethyl radical (•CF2H) from a precursor.

Propagation:

The •CF2H radical adds to the pyrazole ring, forming a radical intermediate.

An oxidant abstracts a hydrogen atom from this intermediate, regenerating the aromaticity of the pyrazole ring and yielding the C-difluoromethylated product.

Decarboxylative reactions provide another pathway for introducing difluoromethyl groups. In this strategy, a carboxylic acid derivative is used as a substrate, and the loss of carbon dioxide drives the formation of a key intermediate that leads to the difluoromethylated product. Nickel-catalyzed decarboxylative difluoromethylation has been demonstrated for alkyl carboxylic acids, providing a route to chiral CF2H-containing compounds. nih.govchemistryviews.org

For pyrazoles, a hypothetical pathway could involve a pyrazolecarboxylic acid. A metal catalyst, often in conjunction with a photocatalyst, could facilitate the extrusion of CO2 to form a pyrazolyl radical or organometallic intermediate. This intermediate would then react with a difluoromethyl source to yield the final product. Copper-facilitated decarboxylation has been shown to generate radicals from pyrazole dicarboxylic acid, which can then participate in C-N bond formation, suggesting the feasibility of radical generation via this route. rsc.org

Proposed Decarboxylative Difluoromethylation Mechanism:

Activation: A pyrazolecarboxylic acid coordinates to a metal catalyst (e.g., Ni or Cu).

Decarboxylation: Under thermal or photoredox conditions, the complex undergoes decarboxylation to generate a pyrazolyl-metal species or a pyrazolyl radical.

Cross-Coupling: The reactive intermediate couples with a difluoromethylating agent to form the C-CF2H bond.

Regioselectivity and Chemoselectivity in Pyrazole Functionalization

The substitution pattern on the pyrazole ring significantly influences the outcome of functionalization reactions. Both regioselectivity (the position of the new substituent) and chemoselectivity (the preferential reaction of one functional group over another) are key considerations.

The regioselectivity of direct C–H functionalization on a pyrazole ring like 1-(difluoromethyl)-5-methyl-1H-pyrazole is governed by a combination of electronic and steric effects.

Electronic Effects: The pyrazole ring has distinct electronic properties at its different carbon positions. The C4 position is generally the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more influenced by the adjacent nitrogen atoms. In radical difluoromethylation, the addition of the nucleophilic •CF2H radical is expected to favor more electron-deficient positions. nih.gov The electron-withdrawing N-difluoromethyl group would deactivate the ring towards electrophilic attack but could direct nucleophilic or radical attack.

Steric Hindrance: The methyl group at the C5 position and the difluoromethyl group at the N1 position create steric hindrance that can influence the accessibility of adjacent positions. The C4 position is generally the most sterically accessible for substitution.

Directing Groups: In transition-metal-catalyzed C–H activation, existing substituents can act as directing groups, coordinating to the metal center and guiding functionalization to a specific ortho-position. rsc.org

For radical C-H difluoromethylation of heterocycles, reactions often occur at the position adjacent to a heteroatom. nih.gov However, the specific regiochemical outcome on a substituted pyrazole will depend on the interplay of all these factors.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Effects | Directs incoming groups based on the electron density of the ring positions. Electron-withdrawing groups direct meta, while electron-donating groups direct ortho/para. | The electron-rich C4 position is a common site for electrophilic substitution. |

| Steric Hindrance | Bulky groups can block access to adjacent positions, favoring reaction at less hindered sites. | The C5-methyl group may hinder functionalization at the C4 position to some extent. |

| Directing Groups | In metal-catalyzed reactions, a substituent can chelate to the metal, directing functionalization to a nearby C-H bond. | An N-substituent with a coordinating atom can direct functionalization to the C5 position. |

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole originates from 3(5)-methylpyrazole, which exists as a mixture of two tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The N-difluoromethylation reaction, therefore, leads to a mixture of two regioisomeric products: 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org

The ratio of these isomers is influenced by:

Tautomeric Equilibrium: The relative stability and population of the two tautomers of the starting material can affect the product distribution.

Reaction Conditions: The choice of base, solvent, and temperature can influence the tautomeric equilibrium and the relative rates of reaction of each tautomer.

Steric and Electronic Effects of the Methyl Group: The methyl group at the 3- or 5-position can sterically hinder the approach of the difluoromethylating agent to the adjacent N1 nitrogen. Electronically, the methyl group is weakly electron-donating, which can influence the nucleophilicity of the adjacent nitrogen atoms.

Once formed, the N-difluoromethyl group in 1-(difluoromethyl)-5-methyl-1H-pyrazole exerts a strong electron-withdrawing effect. This significantly modifies the reactivity of the pyrazole ring compared to N-alkyl or N-aryl pyrazoles. This deactivation makes electrophilic substitution more difficult but can activate the ring for nucleophilic aromatic substitution or direct C-H functionalization to specific positions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(difluoromethyl)-5-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-(difluoromethyl)-5-methyl-1H-pyrazole would feature four distinct signals corresponding to the four different proton environments.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). This signal is typically found in the downfield region, often between δ 6.0 and 7.5 ppm. For example, the CHF₂ proton in similar difluoromethylated pyrazole (B372694) structures has been observed as a triplet with a coupling constant (²JH-F) of approximately 54.0 Hz. rsc.org

Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring are chemically non-equivalent and are expected to appear as two distinct doublets due to coupling with each other (³JH-H). The proton at the C-3 position (adjacent to the unsubstituted nitrogen) would likely resonate at a higher chemical shift (δ ~7.4 ppm) than the proton at the C-4 position (δ ~6.0 ppm).

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C-5 position would appear as a singlet in the upfield region of the spectrum, typically around δ 2.3 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHF₂ | ~7.30 | Triplet (t) | ²JH-F ≈ 54-60 |

| H-3 (pyrazole) | ~7.40 | Doublet (d) | ³JH-H ≈ 2-3 |

| H-4 (pyrazole) | ~6.05 | Doublet (d) | ³JH-H ≈ 2-3 |

| -CH₃ | ~2.30 | Singlet (s) | N/A |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For 1-(difluoromethyl)-5-methyl-1H-pyrazole, five distinct signals are expected in the proton-decoupled spectrum.

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals are expected for the pyrazole ring carbons. The C-5 carbon, being attached to the methyl group and a nitrogen atom, and the C-3 carbon, adjacent to two nitrogen atoms, would appear further downfield compared to the C-4 carbon.

Difluoromethyl Carbon (-CHF₂): This carbon signal is highly characteristic. It will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JC-F). This coupling constant is typically large, often in the range of 235-240 Hz, and the signal would be expected around δ 111 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-5 (pyrazole) | ~149.0 | Singlet | N/A |

| C-3 (pyrazole) | ~139.0 | Singlet | N/A |

| C-4 (pyrazole) | ~106.0 | Singlet | N/A |

| -CHF₂ | ~111.0 | Triplet (t) | ¹JC-F ≈ 238 |

| -CH₃ | ~12.0 | Singlet | N/A |

Given the presence of fluorine, ¹⁹F NMR is a crucial technique for characterization. olemiss.edu The ¹⁹F NMR spectrum provides direct information about the fluorine atoms. For 1-(difluoromethyl)-5-methyl-1H-pyrazole, the two fluorine atoms are chemically equivalent. Their signal is expected to be a doublet, resulting from coupling to the single proton on the same carbon (²JF-H), with a coupling constant that mirrors the ²JH-F value from the ¹H NMR spectrum. rsc.org The chemical shift for difluoromethyl groups attached to a nitrogen atom in a heterocyclic ring typically appears in the range of δ -90 to -120 ppm. rsc.orgmdpi.com

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR technique used to identify through-space correlations between different types of nuclei, in this case, ¹H and ¹⁹F. A HOESY experiment would be valuable to confirm the regiochemistry of the molecule by showing spatial proximity (cross-peaks) between the fluorine atoms of the -CHF₂ group and the protons on the pyrazole ring, specifically the H-4 proton, and potentially the methyl protons at the C-5 position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound. The molecular formula of 1-(difluoromethyl)-5-methyl-1H-pyrazole is C₅H₆F₂N₂, corresponding to a molecular weight of 132.11 g/mol . sigmaaldrich.comthsci.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For 1-(difluoromethyl)-5-methyl-1H-pyrazole, HRMS would be expected to find a mass that corresponds very closely to the calculated monoisotopic mass of 132.0499 Da. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.

| Technique | Expected Value |

|---|---|

| Molecular Weight (from Formula) | 132.11 g/mol |

| HRMS (ESI) [M+H]⁺ Calculated | 133.0577 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present. The IR spectrum of 1-(difluoromethyl)-5-methyl-1H-pyrazole would display characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the difluoromethyl group will produce strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3050 - 3150 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Pyrazole Ring | C=N / C=C stretch | 1400 - 1600 |

| Difluoromethyl | C-F stretch | 1000 - 1200 (strong) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for 1-(difluoromethyl)-5-methyl-1H-pyrazole is currently available, this method would provide the most definitive structural proof if suitable crystals could be grown.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would unambiguously confirm the connectivity of the atoms and the regiochemistry of the substituents on the pyrazole ring. Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or dipole-dipole interactions that might be present in the solid state. For pyrazole derivatives, the crystal structure confirms the planarity of the pyrazole ring and the orientation of its substituents. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantum Mechanical Calculations of Pyrazole (B372694) Derivatives

Molecular modeling and quantum mechanical calculations are fundamental tools for investigating the intrinsic properties of pyrazole derivatives at the atomic and electronic levels.

Conformational analysis, also performed using methods like DFT, helps identify the most stable three-dimensional arrangement of the atoms. For "1-(difluoromethyl)-5-methyl-1H-pyrazole," this would involve determining the preferred orientation of the difluoromethyl and methyl groups relative to the pyrazole ring. The rotation around the C-C and C-N single bonds is analyzed to find the global minimum energy conformation, which is essential for understanding its interactions with other molecules.

Table 1: Hypothetical Electronic Properties of 1-(difluoromethyl)-5-methyl-1H-pyrazole Calculated using DFT

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar pyrazole derivatives.

Quantum mechanical calculations are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). dntb.gov.uaresearchgate.net The accuracy of these predictions has been significantly improved with the advent of machine learning algorithms trained on large experimental datasets. nih.gov For "1-(difluoromethyl)-5-methyl-1H-pyrazole," theoretical calculations can predict the chemical shifts for the protons and carbons of the pyrazole ring, the methyl group, and the difluoromethyl group, as well as the characteristic chemical shift of the fluorine atoms. uni-muenchen.de

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | 12.251 | 10.98 |

| C=CH | 5.826 | 6.31 |

| CH₃ | 2.296 | 2.34 |

Note: This table is based on data for 3,5-dimethyl-1H-pyrazole and is intended to illustrate the correlation between predicted and experimental values. researchgate.netnih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. mdpi.com The most common route to the pyrazole core is through a [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne). growingscience.commdpi.comnih.gov

Computational studies, using methods like DFT, can map out the entire reaction pathway, identifying the transition states and intermediates. growingscience.com By calculating the activation energies, chemists can predict the feasibility and regioselectivity of a reaction. growingscience.com For instance, in the synthesis of fluorinated pyrazoles, theoretical studies can explain why a particular regioisomer is formed preferentially. growingscience.com The Molecular Electron Density Theory (MEDT) is another approach used to understand the molecular mechanism of such cycloaddition reactions. growingscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsresearchgate.netnih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various activities, such as enzyme inhibition. shd-pub.org.rsnih.gov

In a QSAR study, molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that can predict the activity of new, untested compounds. acs.org

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR method that combines the strengths of topomer technology and the CoMFA methodology. It is particularly useful in drug discovery for lead optimization. While specific Topomer CoMFA studies on "1-(difluoromethyl)-5-methyl-1H-pyrazole" are not publicly available, this technique has been applied to other fungicidal compounds to guide molecular design. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule interacts with its biological target at the molecular level. nih.gov

For pyrazole derivatives, which are known to exhibit a wide range of biological activities including fungicidal and insecticidal properties, molecular docking has been used to study their interactions with the active sites of various enzymes. nih.govsci-hub.senih.gov For example, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have been docked into the active site of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, to understand their fungicidal mechanism. nih.gov Docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.comnih.gov

Applications of 1 Difluoromethyl 5 Methyl 1h Pyrazole and Its Derivatives in Advanced Materials and Agrochemistry

The Role of the Difluoromethyl Group in Modulating Molecular Lipophilicity and Membrane Permeability for Applied Research

The difluoromethyl (CHF2) group plays a crucial role in fine-tuning the molecular properties of bioactive compounds, a strategy frequently employed in drug discovery and agrochemical research. researchgate.net One of the key parameters influenced by the introduction of a CHF2 group is lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. nih.govmdpi.com Lipophilicity is a critical factor for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule, as it governs its ability to permeate biological membranes. nih.govmdpi.com

Fluorination of a molecule is a common strategy to modulate its lipophilicity and, consequently, its membrane permeability. soton.ac.uksoton.ac.uk While the highly electronegative fluorine atoms in the difluoromethyl group can alter the electronic properties of a molecule, their effect on lipophilicity is nuanced. The octanol-water partition coefficient (logP) is a widely used metric for lipophilicity, and studies have shown that the introduction of a difluoromethyl group can lead to subtle but significant changes in logP values, which in turn correlate with changes in membrane permeability. nih.govsoton.ac.uksoton.ac.uk

Utility as Key Building Blocks and Precursors in Complex Organic Synthesis

Fluorinated pyrazoles, including derivatives of 1-(difluoromethyl)-5-methyl-1H-pyrazole, are highly sought-after building blocks in organic synthesis. acs.orgnih.govsci-hub.se Their importance stems from the fact that the pyrazole (B372694) scaffold is a common feature in many biologically active compounds, and the incorporation of fluorine atoms can significantly enhance their efficacy. nih.govnih.gov These fluorinated precursors are utilized in the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and agrochemistry. enamine.netmdpi.com

The synthesis and functionalization of fluorinated pyrazoles are active areas of research. sci-hub.seenamine.net For instance, methods have been developed for the regioselective synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which serve as key intermediates for a variety of important compounds. enamine.net The versatility of these building blocks allows for the introduction of various functional groups onto the pyrazole ring, enabling the creation of diverse molecular libraries for screening and optimization of biological activity. mdpi.comnih.govmdpi.com The development of efficient synthetic routes to these key intermediates is crucial for their large-scale production for commercial applications. google.comthieme.de

Development in Agrochemical Research

As Crucial Intermediates for Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicides

One of the most significant applications of 1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. digitellinc.comanses.fr SDHIs are a major class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. researchgate.netnih.gov

A key intermediate in the synthesis of many modern SDHI fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. google.comthieme.degoogle.com This molecule, a derivative of 1-(difluoromethyl)-5-methyl-1H-pyrazole, forms the core scaffold of several commercially successful fungicides. The global market for SDHI fungicides is substantial, driving the need for efficient and cost-effective synthetic routes to these key pyrazole intermediates. digitellinc.com

Below is a table of prominent SDHI fungicides that incorporate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.

| Fungicide | Chemical Name |

| Bixafen | N-(3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide |

| Isopyrazam | 3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide |

| Sedaxane | N-[2-(1,1'-bicyclopropyl)-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

Research into Herbicidal Activities of Pyrazole Derivatives

Exploration in Advanced Material Science

Design and Synthesis of Novel Materials with Tuned Properties

The unique properties of fluorinated compounds make them attractive for applications in material science. researchgate.net The introduction of fluorine can alter properties such as thermal stability, chemical resistance, and optical and electronic characteristics. Fluorinated pyrazoles are being explored for their potential use in the design and synthesis of novel materials with tailored properties. acs.orgnih.gov

The versatility of the pyrazole ring as a synthetic platform allows for the creation of a wide range of derivatives that can be incorporated into polymers, liquid crystals, or other advanced materials. The strong carbon-fluorine bond and the specific electronic effects of the difluoromethyl group can be harnessed to create materials with enhanced performance characteristics. While this is an emerging area of research for 1-(difluoromethyl)-5-methyl-1H-pyrazole specifically, the broader field of fluorinated pyrazoles in material science is an active area of investigation. researchgate.netnih.gov

Potential Applications in Sensors and Specialty Polymers

While direct applications of 1-(difluoromethyl)-5-methyl-1H-pyrazole in sensors and specialty polymers are not extensively documented in dedicated studies, the inherent characteristics of the pyrazole ring, combined with the influence of the difluoromethyl and methyl substituents, suggest significant potential in these advanced material fields. The broader family of pyrazole derivatives has been widely explored for such applications, providing a strong basis for inferring the potential utility of this specific compound. nih.govrsc.org

Potential Applications in Sensors

The development of chemical sensors is a field of intense research, with applications ranging from environmental monitoring to medical diagnostics. Pyrazole derivatives have emerged as a versatile scaffold for designing both colorimetric and fluorescent chemosensors. rsc.orgnih.gov This is primarily due to the pyrazole ring's nitrogen atoms, which can act as effective chelating sites for various analytes, particularly metal ions. nih.gov

The core principle behind pyrazole-based sensors involves the interaction between the pyrazole moiety and a target analyte, which induces a measurable change in the molecule's photophysical properties, such as a shift in absorption (color change) or emission (fluorescence) spectra. nih.govtandfonline.com The incorporation of a 1-(difluoromethyl)-5-methyl-1H-pyrazole unit into a larger sensor molecule could offer several advantages:

Coordination Site: The two adjacent nitrogen atoms of the pyrazole ring can coordinate with metal ions, forming stable complexes. This interaction is the basis for the sensing mechanism. nih.gov

Modulation of Electronic Properties: The electron-withdrawing nature of the difluoromethyl group (CHF₂) can influence the electron density of the pyrazole ring. This can, in turn, affect the binding affinity and selectivity towards specific metal ions and modulate the photophysical response upon binding.

Enhanced Solubility and Stability: The difluoromethyl group can also enhance the compound's solubility in various organic solvents and potentially improve its thermal and chemical stability, which are desirable properties for practical sensor applications.

By functionalizing the 1-(difluoromethyl)-5-methyl-1H-pyrazole core with appropriate chromophores or fluorophores, it is plausible to develop sensors for a range of analytes. Research on analogous pyrazole derivatives has demonstrated successful detection of various ions with high sensitivity and selectivity. nih.govnih.gov

Table 1: Examples of Analytes Detected by Pyrazole-Based Chemosensors and Reported Performance

| Pyrazole Derivative Type | Target Analyte | Sensing Method | Limit of Detection (LOD) | Reference Finding |

|---|---|---|---|---|

| Azomethine-pyrazole derivative | Copper (Cu²⁺) | Colorimetric | 1.6 µM | Demonstrated selectivity over other common cations with a 2:1 ligand-to-metal binding ratio. nih.govnih.gov |

| Pyridine-pyrazole dye | Iron (Fe³⁺) | Colorimetric & Fluorescent | 57 nM | Exhibited a very low detection limit, although it showed some cross-reactivity with Fe²⁺ in colorimetric tests. nih.gov |

| Pyrazole-pyrazoline probe | Iron (Fe³⁺) | Fluorescent ("Turn-off") | 0.39 nM | Showed high sensitivity and selectivity, with fluorescence being significantly quenched upon binding with Fe³⁺. nih.gov |

| Pyrazoline-based probe | Zinc (Zn²⁺) | Fluorescent | Not specified | Resulted in a 40-fold fluorescence enhancement for Zn²⁺ compared to other metal ions, proving useful in cellular imaging. frontiersin.org |

Potential Applications in Specialty Polymers

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for developing specialty polymers with tailored properties. Pyrazole-containing polymers have been investigated for their enhanced thermal stability, specific optical properties, and potential in creating materials with metal-coordinating capabilities. tandfonline.comias.ac.in

Integrating 1-(difluoromethyl)-5-methyl-1H-pyrazole as a monomer or a pendant group in a polymer chain could impart unique and desirable characteristics:

High-Performance Polymers: The rigidity and aromaticity of the pyrazole ring can contribute to high thermal stability and mechanical strength in polymers like polyamides and polyazomethines. tandfonline.comias.ac.in The difluoromethyl group may further enhance these properties through strong intermolecular interactions.

Optical Materials: Pyrazole derivatives are known for their photoluminescent properties. researchgate.netmdpi.com Polymers incorporating the 1-(difluoromethyl)-5-methyl-1H-pyrazole moiety could be developed for applications in organic light-emitting diodes (OLEDs), polymer-based sensors, or as fluorescent materials. The conjugated π-electron system of the pyrazole ring is key to these optical activities. ias.ac.in

Metal-Coordinating Polymers: The nitrogen atoms in the pyrazole ring can serve as binding sites for metal ions. This property can be exploited to create single-atom catalysts, polymeric catalysts, or materials for metal ion separation and extraction from aqueous solutions. ias.ac.in

Membranes and Separation: The defined structure and potential for creating porous materials could allow for the development of pyrazole-based polymer membranes for gas separation or filtration applications.

The synthesis of vinylpyrazoles and their subsequent polymerization is a known route to creating such advanced materials, suggesting that a vinyl-functionalized derivative of 1-(difluoromethyl)-5-methyl-1H-pyrazole could be a valuable monomer. nih.gov

Table 2: Potential Properties and Applications of Specialty Polymers Incorporating 1-(difluoromethyl)-5-methyl-1H-pyrazole

| Potential Polymer Type | Key Property Conferred by Pyrazole Moiety | Potential Application Area |

|---|---|---|

| Polyazomethines / Polyamides | Enhanced thermal stability, improved solubility, and mechanical strength. tandfonline.comias.ac.in | High-performance plastics, heat-resistant fibers. |

| Conjugated Polymers | Luminescence, specific optical absorption/emission. researchgate.net | Organic electronics (e.g., OLEDs), fluorescent sensors. |

| Coordination Polymers | Metal-binding capabilities, catalytic activity. ias.ac.in | Catalysis, environmental remediation (metal ion removal). |

| Poly(vinylpyrazoles) | Functionalizable backbone, defined stereochemistry. nih.gov | Additives for rubbers, advanced composite materials. |

Future Research Directions and Emerging Opportunities

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving research into more sustainable methods for synthesizing pyrazole (B372694) derivatives. thieme-connect.comresearchgate.net Future advancements for the production of 1-(difluoromethyl)-5-methyl-1H-pyrazole and related compounds are likely to concentrate on minimizing waste, reducing energy consumption, and avoiding hazardous reagents. researchgate.net

Key areas of development include:

Catalytic One-Pot Reactions: Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, represent a highly efficient and atom-economical approach. acs.org Future research will likely focus on developing novel catalytic systems, potentially using earth-abundant metals or organocatalysts, to facilitate the one-pot synthesis of functionalized difluoromethyl pyrazoles.

Aqueous and Green Solvents: Moving away from volatile organic compounds (VOCs) is a primary goal of green chemistry. Research into performing pyrazole synthesis in water or other green solvents like ionic liquids or deep eutectic solvents is gaining traction. thieme-connect.com These methods can simplify purification and reduce the environmental impact of production. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production rapidly and efficiently. Applying flow chemistry to the synthesis of fluorinated intermediates like 1-(difluoromethyl)-5-methyl-1H-pyrazole could lead to more controlled and higher-yielding processes.

Alternative Energy Sources: The use of microwaves and ultrasound as energy sources can dramatically reduce reaction times and improve yields in heterocyclic synthesis. acs.org Exploring these technologies for the synthesis of N-difluoromethyl pyrazoles is a promising avenue for creating more energy-efficient processes.

| Parameter | Traditional Methods | Emerging Green Methodologies |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids, Supercritical CO2 |

| Catalysts | Stoichiometric strong acids/bases, heavy metals | Recyclable heterogeneous catalysts, organocatalysts, biocatalysts |

| Reaction Type | Multi-step batch processes | One-pot multicomponent reactions, continuous flow synthesis |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication |

| Waste Generation | High (solvent waste, purification by-products) | Low (high atom economy, catalyst recycling) |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the difluoromethyl (CHF2) group on the pyrazole ring suggest that 1-(difluoromethyl)-5-methyl-1H-pyrazole may exhibit novel reactivity. The CHF2 group is considered a lipophilic hydrogen bond donor, a characteristic that can influence intermolecular interactions and reaction pathways. acs.org Future research will focus on exploring the untapped synthetic potential of this molecule.

Promising areas of investigation include:

C-H Functionalization: Direct transition-metal-catalyzed C-H functionalization of the pyrazole ring is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. rsc.org Investigating the regioselectivity of C-H activation at the C-3 and C-4 positions of the pyrazole core could provide direct routes to novel derivatives with diverse functionalities.

Reactivity of the Difluoromethyl Group: While often considered relatively inert, the C-H bonds of the difluoromethyl group can potentially be activated under specific conditions. Research into radical-mediated or organometallic-catalyzed transformations involving the CHF2 group could unlock unprecedented synthetic pathways.

Cycloaddition Reactions: The pyrazole ring itself can participate in various cycloaddition reactions. Exploring the dienophilic or dipolarophilic nature of the 1-(difluoromethyl)-5-methyl-1H-pyrazole scaffold could lead to the synthesis of novel fused heterocyclic systems with interesting structural and biological properties.

Integration of Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry is an indispensable tool in modern agrochemical and drug discovery. researchgate.net For fungicides derived from 1-(difluoromethyl)-5-methyl-1H-pyrazole, such as SDH inhibitors, computational approaches are crucial for understanding structure-activity relationships (SAR) and designing next-generation compounds. nih.govnih.gov

Future opportunities in this area include:

Molecular Docking and Dynamics: Advanced molecular docking simulations can predict how novel derivatives bind to target enzymes like succinate (B1194679) dehydrogenase. researchgate.netresearchgate.net These studies help rationalize the activity of existing compounds and guide the design of new analogues with improved binding affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. researchgate.net These predictive models accelerate the design process by identifying key structural modifications that are likely to enhance fungicidal potency.

In Silico Prediction of Properties: Computational tools can predict crucial properties such as solubility, metabolic stability, and potential toxicity early in the design phase. This allows researchers to prioritize the synthesis of compounds with the most promising drug-like or agrochemical-like profiles, saving time and resources. nih.gov

| Computational Technique | Application in Research & Development | Potential Impact |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of new derivatives to target proteins (e.g., SDH). nih.govresearchgate.net | Rational design of more potent and selective inhibitors. |

| 3D-QSAR | Developing predictive models that correlate molecular structure with fungicidal or biological activity. researchgate.net | Faster optimization of lead compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | Deeper understanding of the mechanism of action and resistance. |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles. |

Expansion of Application Domains Beyond Current Agronomic Uses

While 1-(difluoromethyl)-5-methyl-1H-pyrazole is primarily known for its role in agriculture, the broader class of pyrazole derivatives exhibits a vast range of pharmacological activities. mdpi.combenthamscience.comglobalresearchonline.net This suggests a significant opportunity to explore derivatives of this specific scaffold for applications in human and veterinary medicine.

Emerging areas for exploration include:

Anticancer Agents: Numerous pyrazole-based compounds have been investigated for their antiproliferative effects against various cancer cell lines. nih.gov The unique substitution pattern of 1-(difluoromethyl)-5-methyl-1H-pyrazole could serve as a starting point for designing novel kinase inhibitors or other anticancer agents.

Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in many compounds with potent antibacterial, antifungal, and antiviral properties. benthamscience.comglobalresearchonline.net The difluoromethyl group can enhance metabolic stability and cell permeability, making derivatives of this compound attractive candidates for new anti-infective drug discovery programs.

Anti-inflammatory Drugs: The pyrazole ring is the core structure of well-known anti-inflammatory drugs like celecoxib. This precedent provides a strong rationale for synthesizing and screening libraries of 1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives for activity against inflammatory targets such as cyclooxygenase (COX) enzymes.

Materials Science: The electronic properties and ability of pyrazoles to coordinate with metal ions make them interesting building blocks for materials science, including the development of polymers, liquid crystals, and ligands for catalysis. acs.org

The exploration of these new frontiers will ensure that the scientific and commercial value of 1-(difluoromethyl)-5-methyl-1H-pyrazole and its derivatives continues to grow, extending its impact far beyond the agricultural field.

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-5-methyl-1H-pyrazole, and what critical parameters influence reaction yields?

- Methodological Answer : Synthesis typically involves cyclocondensation or cross-coupling strategies. For example, Pd-catalyzed Suzuki-Miyaura coupling (using aryl boronic acids) or cyclocondensation of hydrazines with β-diketones can yield pyrazole cores. Critical parameters include:

- Temperature control : Excessive heat may lead to decomposition of the difluoromethyl group .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substituents .

- Protecting groups : Use of tert-butyl or acetyl groups can prevent unwanted side reactions during functionalization .

Example protocol: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives under reflux in ethanol, followed by hydrolysis to isolate the pyrazole core .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(difluoromethyl)-5-methyl-1H-pyrazole, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethyl group (δ ~ -100 to -120 ppm). ¹H NMR resolves methyl and pyrazole proton environments (e.g., δ 2.3 ppm for CH₃) .

- IR Spectroscopy : Look for C-F stretches (1000–1300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 132.11 for C₅H₆F₂N₂) .

Challenges: Overlapping signals in crowded spectral regions (e.g., aromatic protons) can be resolved by 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How does the electronic environment of the difluoromethyl group in 1-(difluoromethyl)-5-methyl-1H-pyrazole influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the CF₂H group increases electrophilicity at adjacent positions. For example:

- Kinetic studies : Monitor substitution rates using UV-Vis or HPLC to compare reactivity with non-fluorinated analogs.

- DFT calculations : Compute Fukui indices to predict reactive sites. Studies show CF₂H enhances positive charge density at C-4, favoring nucleophilic attack .

- Experimental validation : Synthesize derivatives (e.g., 4-nitro or 4-cyano) and compare reaction outcomes .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across studies involving 1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .

- SAR analysis : Compare substituent effects systematically. For example, replacing CF₂H with CHF₂ or CH₃ alters logP and binding affinity .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.